1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide
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Overview
Description
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide is a synthetic organic compound characterized by its unique chemical structure. It contains a dichlorophenoxy group, a propionyl group, and a thiosemicarbazide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide typically involves the following steps:
Formation of 2,4-Dichlorophenoxypropionic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Acylation: The resulting 2,4-dichlorophenoxypropionic acid is then acylated with thiosemicarbazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Thiosemicarbazide Derivatives: Compounds with similar thiosemicarbazide moieties, known for their diverse biological activities.
Uniqueness
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-10-3-6-13(7-4-10)20-17(25)22-21-16(23)11(2)24-15-8-5-12(18)9-14(15)19/h3-9,11H,1-2H3,(H,21,23)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXKSEPTBLILOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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